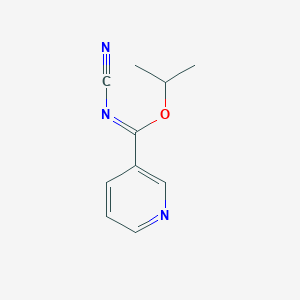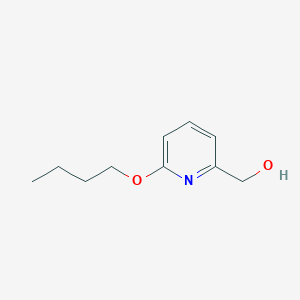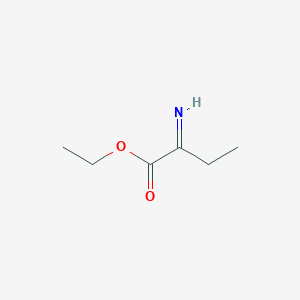
3-Thiophen-2-yl-L-alanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-L-alanine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with L-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophen-2-yl-L-alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Applications De Recherche Scientifique
3-Thiophen-2-yl-L-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Thiophen-2-yl-L-alanine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thianaphthen-3-yl)-L-alanine hydrochloride: Similar structure but with a benzo[b]thiophene ring.
3-(Benzo[b]thiophen-3-yl)-L-alanine hydrochloride: Another analog with a benzo[b]thiophene ring.
Uniqueness
3-Thiophen-2-yl-L-alanine hydrochloride is unique due to its specific thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with biomolecules are required .
Propriétés
Formule moléculaire |
C7H10ClNO2S |
|---|---|
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H |
Clé InChI |
BKOMLSDJTRAHDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl tricyclo[3.3.1.13,7]decane-2-carboxylate](/img/structure/B8607020.png)
![2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B8607025.png)
![4-[(1R)-2-amino-1-hydroxyethyl]-2-fluorophenol](/img/structure/B8607029.png)
![2-(Chloromethyl)-3-methyl-5-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B8607032.png)
![7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8607047.png)




![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)



